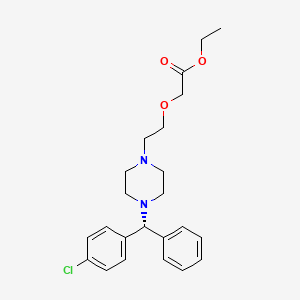

Levocetirizine Ethyl Ester

描述

属性

分子式 |

C23H29ClN2O3 |

|---|---|

分子量 |

416.9 g/mol |

IUPAC 名称 |

ethyl 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |

InChI |

InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3/t23-/m1/s1 |

InChI 键 |

ASHQTVRYHSZGQY-HSZRJFAPSA-N |

手性 SMILES |

CCOC(=O)COCCN1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

规范 SMILES |

CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

产品来源 |

United States |

准备方法

Conversion of Levocetirizine from Its Hydrolyzed Intermediates

Overview:

This pathway involves hydrolyzing levocetirizine diester or ester intermediates to produce the ethyl ester form.

- Starting Material: Levocetirizine diester or ester intermediates obtained via condensation reactions.

- Hydrolysis Conditions:

- Using acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

- Refluxing in suitable solvents like methanol or ethanol.

- Controlled pH adjustment to prevent degradation.

Example:

Patents describe hydrolysis of methyl or ethyl esters using sodium hydroxide in methanol, followed by acidification to isolate the ester.

- High selectivity and yield.

- Compatible with large-scale manufacturing.

Supporting Data:

Patent US8350031B2 reports hydrolysis of intermediates in methanol with sodium hydroxide, yielding high-purity levocetirizine derivatives.

Synthesis via Cyclization and Condensation of Raw Materials

Overview:

A more sophisticated route involves cyclization of (R)-4-chlorobenzhydrylamine with tri(2-chloroethyl)amine, followed by condensation with ethyl glycolate derivatives.

- Step 1: Cyclization of (R)-4-chlorobenzhydrylamine with tri(2-chloroethyl)amine to form a key intermediate.

- Step 2: Condensation of this intermediate with 2-ethyl glycolate to generate a precursor to levocetirizine.

- Step 3: Hydrolysis or esterification of the intermediate to produce levocetirizine ethyl ester.

- Reactions performed at reflux temperatures in solvents such as toluene or xylene.

- Use of bases like sodium carbonate or potassium carbonate to facilitate reactions.

- Purification via crystallization, often involving pH adjustments and solvent washes.

- Shorter synthesis route with high yields (~47%) and purity (~99.7%).

- Avoids carcinogenic precursors like bis-chloro ethylamine.

- Eco-friendly and scalable.

Supporting Data:

The recent patent CN110950821A describes this method, emphasizing a high-yield, short synthesis route with experimental yields reaching 47%.

Purification and Isolation Techniques

Overview:

Post-synthesis purification is critical for obtaining pharmaceutical-grade levocetirizine ethyl ester.

- Extraction: Using organic solvents such as methylene dichloride or ethyl acetate.

- pH Adjustment: To facilitate crystallization and removal of impurities.

- Crystallization: Using solvents like heptane, acetone, or isopropanol to isolate pure ester.

- Filtration and Vacuum Drying: To obtain the final product with high purity.

Supporting Data:

Patent US8049011B2 highlights purification via acidification, solvent washes, and recrystallization, achieving purity levels above 98%.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Solvents | Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| Esterification | Levocetirizine acid derivatives | Acid catalyzed esterification | Ethanol, ethyl acetate | >80% | High | Classical method, scalable |

| Hydrolysis of intermediates | Levocetirizine diester | Base hydrolysis | Methanol, sodium hydroxide | >90% | High | Efficient for large scale |

| Cyclization & Condensation | (R)-4-chlorobenzhydrylamine, tri(2-chloroethyl)amine | Cyclization, condensation, hydrolysis | Toluene, xylene | 47% | 99.7% | Short, eco-friendly, patent CN110950821A |

化学反应分析

Types of Reactions

Levocetirizine Ethyl Ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to Levocetirizine and ethanol in the presence of water and an acid or base catalyst.

Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, specific conditions can lead to these reactions.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst

Major Products

Hydrolysis: Levocetirizine and ethanol.

Oxidation: Depending on the conditions, various oxidized products.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters

科学研究应用

Levocetirizine Ethyl Ester has several applications in scientific research:

作用机制

Levocetirizine Ethyl Ester, like Levocetirizine, acts as an antihistamine by selectively competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This competition prevents histamine from binding to its receptors, thereby inhibiting the allergic response . The ester form may offer different pharmacokinetic properties, potentially improving absorption and bioavailability .

相似化合物的比较

Comparison with Similar Compounds

Levocetirizine ethyl ester belongs to a class of cetirizine derivatives modified via esterification. Below is a detailed comparison with structurally and functionally related compounds, including levocetirizine methyl ester, cetirizine ethyl ester (racemic form), and levocetirizine PEG 400 ester.

Structural and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| Levocetirizine ethyl ester | 709.893 | 3.207 | 1116338-10-3 | Ethyl ester group at carboxylate position |

| Levocetirizine methyl ester | 717.239 | 3.017 | N/A | Methyl ester group |

| Cetirizine ethyl ester* | 749.068 | 3.451 | 246870-46-2 | Racemic ethyl ester |

| Levocetirizine PEG 400 ester | 521.1 | N/A | N/A | PEG 400 chain for enhanced solubility |

*Cetirizine ethyl ester is the racemic form, whereas levocetirizine derivatives are enantiomerically pure (R-configuration) .

Binding Affinity and Molecular Interactions

Data from molecular docking studies against hyperlipidemia-associated targets reveal differences in binding energies (ΔG, kcal/mol) and interaction profiles :

| Compound | ΔG (kcal/mol) | Key Interactions (Residues) | Interaction Type |

|---|---|---|---|

| Levocetirizine ethyl ester | -6.766 | ASN 219 | Hydrogen bond |

| Levocetirizine methyl ester | -7.058 | ILE 354 | Halogen bond |

| Cetirizine | -6.992 | TYR 314, SER 280, HIE 440, TYR 464, ASN 219 | Multiple hydrogen/halogen bonds |

| Cetirizine ethyl ester | -6.643 | No significant interactions | – |

- Levocetirizine methyl ester exhibits the strongest binding affinity (ΔG = -7.058) due to a halogen bond with ILE 354, which is absent in the ethyl ester derivative.

- Levocetirizine ethyl ester shows weaker binding than the methyl ester but stronger than the racemic cetirizine ethyl ester, likely due to steric effects of the ethyl group .

Pharmacokinetic and Functional Differences

- Cetirizine ethyl ester (racemic) is listed as a pharmaceutical impurity (CAS: 246870-46-2), emphasizing the importance of enantiomeric purity in drug formulations .

生物活性

Levocetirizine Ethyl Ester is a derivative of levocetirizine, a second-generation antihistamine primarily used for the treatment of allergic conditions. This article explores the biological activity of Levocetirizine Ethyl Ester, focusing on its pharmacodynamics, pharmacokinetics, efficacy, safety, and relevant case studies.

1. Pharmacodynamics

Levocetirizine Ethyl Ester acts as a selective antagonist of the histamine H1 receptor. By blocking this receptor, it effectively reduces the symptoms associated with allergic reactions, such as itching, sneezing, and nasal congestion. The compound exhibits a high affinity for the H1 receptor, which translates to potent antihistaminic effects.

Table 1: Comparison of Antihistaminic Potency

| Compound | Potency (Ki in nM) | Onset of Action | Duration of Action |

|---|---|---|---|

| Levocetirizine | 3 | Rapid | 24 hours |

| Cetirizine | 6 | Moderate | 24 hours |

| Desloratadine | 4 | Moderate | 24 hours |

Studies indicate that Levocetirizine Ethyl Ester has a longer duration of action compared to many first-generation antihistamines, making it suitable for once-daily dosing .

2. Pharmacokinetics

The pharmacokinetic profile of Levocetirizine Ethyl Ester demonstrates rapid absorption and high bioavailability. Following oral administration, peak plasma concentrations are typically reached within 0.75 hours. The compound has an elimination half-life ranging from 17 to 30 hours, allowing for sustained therapeutic effects with minimal dosing frequency.

- Absorption: C_max of approximately 0.27 µg/mL.

- Volume of Distribution: Approximately 0.33 L/kg.

- Protein Binding: About 96% at one hour post-dose.

Food intake does not significantly affect the bioavailability but may delay the time to peak concentration by about 1.25 hours .

3. Efficacy in Clinical Trials

Clinical trials have demonstrated that Levocetirizine Ethyl Ester is more effective than placebo in improving symptoms related to allergic rhinitis and chronic idiopathic urticaria. A multicenter, double-blind trial involving US adults with seasonal allergic rhinitis showed significant improvements in Total 5-Symptom Scores (T5SS) and quality of life metrics:

- T5SS Improvement: P < .001 compared to placebo.

- Quality of Life Improvement (RQLQ): P < .001.

- Work Productivity Impairment: Significant reductions noted (P < .05).

The overall incidence of adverse events was comparable to placebo groups, indicating a favorable safety profile .

4. Safety Profile and Adverse Effects

While Levocetirizine Ethyl Ester is generally well tolerated, there are reports of mild adverse effects such as somnolence (0.7%) and fatigue (1.8%). A notable case study reported a rare instance of levocetirizine-induced liver injury characterized by jaundice and cholestasis after two months of therapy; however, the patient fully recovered after discontinuation .

Table 2: Summary of Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Somnolence | 0.7 |

| Fatigue | 1.8 |

| Liver Injury | Rare |

5. Anti-inflammatory Properties

Beyond its antihistaminic activity, Levocetirizine Ethyl Ester exhibits anti-inflammatory effects at clinically relevant concentrations. It has been shown to inhibit eosinophil adhesion and reduce histamine-induced wheal and flare reactions effectively.

Research indicates that Levocetirizine can modulate various inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-8 and GM-CSF in epithelial cells . This dual action may enhance its therapeutic benefits in treating chronic allergic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。